2-amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-yl cyanide
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Overview
Description
2-amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-yl cyanide is a heterocyclic compound that features a unique structure combining a pyridine ring, a furan ring, and a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-yl cyanide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the furan and pyridine rings, followed by the introduction of the amino and cyanide groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-yl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
2-amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-yl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-yl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(2-furyl)-5,6,7,8-tetrahydroquinoline
- 2-amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Uniqueness
2-amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-yl cyanide is unique due to its combination of a furan ring, a pyridine ring, and a cycloheptane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-9-11-14(13-7-4-8-19-13)10-5-2-1-3-6-12(10)18-15(11)17/h4,7-8H,1-3,5-6H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSRACGROVEGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C(=C2C3=CC=CO3)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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